6-[3-Acetamido-2-[6-[3-acetamido-2-[6-[3-acetamido-2-[6-(2-acetamido-4,5,6-trihydroxy-1-oxohexan-3-yl)oxy-2-carboxy-4,5-dihydroxyoxan-3-yl]oxy-5-hydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-2-carboxy-4,5-dihydroxyoxan-3-yl]oxy-5-hydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-2-carboxy-4,5-dihydroxyoxan-3-yl]oxy-5-hydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid
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Overview
Description
Hyaluronate Octasaccharide is a specific oligosaccharide derived from hyaluronic acid, a naturally occurring glycosaminoglycan found in connective, epithelial, and neural tissues. Hyaluronic acid is composed of repeating disaccharide units of d-glucuronic acid and N-acetyl-d-glucosamine. Hyaluronate Octasaccharide, as the name suggests, consists of eight such saccharide units. This compound is known for its significant biological and physiological roles, particularly in maintaining tissue hydration and facilitating cellular processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
Hyaluronate Octasaccharide can be synthesized through enzymatic digestion of high molecular weight hyaluronic acid using specific hyaluronidases. The process involves the controlled enzymatic cleavage of hyaluronic acid to produce oligosaccharides of defined lengths. The reaction conditions typically include maintaining an optimal pH and temperature to ensure the activity of the hyaluronidase enzymes. For instance, bovine testicular hyaluronidase is commonly used for this purpose, and the reaction is often carried out at a pH of around 4.0 to 6.0 .
Industrial Production Methods
In an industrial setting, the production of Hyaluronate Octasaccharide involves the use of size exclusion chromatography and anion-exchange chromatography to purify the oligosaccharides after enzymatic digestion. These methods help in obtaining oligosaccharides of specific lengths and high purity. The process may also involve the use of electrospray ionization mass spectrometry and matrix-assisted laser desorption/ionization mass spectrometry for characterization .
Chemical Reactions Analysis
Types of Reactions
Hyaluronate Octasaccharide undergoes various chemical reactions, including hydrolysis, oxidation, and transglycosylation. Hydrolysis is a common reaction where the glycosidic bonds are cleaved, resulting in smaller saccharide units. Oxidation reactions can modify the functional groups on the saccharide units, potentially altering their biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include hyaluronidase enzymes for hydrolysis and oxidizing agents such as hydrogen peroxide for oxidation reactions. The conditions for these reactions vary, with hydrolysis typically occurring at acidic pH and oxidation reactions requiring specific oxidizing agents and controlled environments .
Major Products
The major products formed from these reactions include smaller oligosaccharides and modified saccharides with altered functional groups. These products can have different biological activities and applications depending on the specific modifications made.
Scientific Research Applications
Hyaluronate Octasaccharide has a wide range of scientific research applications across various fields:
Chemistry: It is used in the study of glycosaminoglycan interactions and the development of novel biomaterials.
Biology: It plays a role in cell signaling, proliferation, and differentiation studies.
Medicine: It is used in wound healing, tissue regeneration, and as a component in drug delivery systems.
Industry: It finds applications in the cosmetic industry, particularly in anti-aging products and dermal fillers
Mechanism of Action
The mechanism of action of Hyaluronate Octasaccharide involves its interaction with specific cell surface receptors and extracellular matrix components. It can bind to receptors such as CD44 and RHAMM, facilitating cellular signaling pathways that promote cell proliferation, migration, and differentiation. Additionally, it can modulate the activity of enzymes involved in the degradation of extracellular matrix components, thereby influencing tissue remodeling and repair processes .
Comparison with Similar Compounds
Hyaluronate Octasaccharide is unique compared to other similar compounds due to its specific length and biological activity. Similar compounds include other hyaluronic acid oligosaccharides such as tetrasaccharides and hexasaccharides. While these shorter oligosaccharides also have biological activities, the octasaccharide form is particularly noted for its ability to modulate cellular processes more effectively due to its optimal size for receptor binding and signaling .
Conclusion
Hyaluronate Octasaccharide is a versatile compound with significant applications in various scientific fields. Its unique properties and biological activities make it a valuable tool in research and industry, particularly in the development of novel therapeutic and cosmetic products.
Properties
Molecular Formula |
C56H86N4O45 |
---|---|
Molecular Weight |
1535.3 g/mol |
IUPAC Name |
6-[3-acetamido-2-[6-[3-acetamido-2-[6-[3-acetamido-2-[6-(2-acetamido-4,5,6-trihydroxy-1-oxohexan-3-yl)oxy-2-carboxy-4,5-dihydroxyoxan-3-yl]oxy-5-hydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-2-carboxy-4,5-dihydroxyoxan-3-yl]oxy-5-hydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-2-carboxy-4,5-dihydroxyoxan-3-yl]oxy-5-hydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C56H86N4O45/c1-10(66)57-14(5-61)35(22(71)15(70)6-62)95-54-32(81)28(77)39(43(103-54)47(86)87)99-51-20(59-12(3)68)37(24(73)17(8-64)93-51)97-56-34(83)30(79)41(45(105-56)49(90)91)101-52-21(60-13(4)69)38(25(74)18(9-65)94-52)98-55-33(82)29(78)40(44(104-55)48(88)89)100-50-19(58-11(2)67)36(23(72)16(7-63)92-50)96-53-31(80)26(75)27(76)42(102-53)46(84)85/h5,14-45,50-56,62-65,70-83H,6-9H2,1-4H3,(H,57,66)(H,58,67)(H,59,68)(H,60,69)(H,84,85)(H,86,87)(H,88,89)(H,90,91) |
InChI Key |
BGTWRLVANFQVOI-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1OC2C(C(C(OC2C(=O)O)OC3C(C(OC(C3O)CO)OC4C(C(C(OC4C(=O)O)OC5C(C(OC(C5O)CO)OC6C(C(C(OC6C(=O)O)OC(C(C=O)NC(=O)C)C(C(CO)O)O)O)O)NC(=O)C)O)O)NC(=O)C)O)O)CO)O)OC7C(C(C(C(O7)C(=O)O)O)O)O |
Origin of Product |
United States |
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